4-Bromobenzaldehyde oxime

analytical chemistry quality control material characterization

4-Bromobenzaldehyde oxime is a dual-handle intermediate featuring orthogonal reactivity: para-bromine enables Pd-catalyzed cross-couplings (Suzuki, Heck, Sonogashira) while the oxime group serves as a precursor to nitriles, amines, and isoxazoline pharmacophores without iterative protection/deprotection. Supplied as an E/Z isomer mixture (mp 106–116°C), it offers easier handling than lower-melting analogs. The C-Br bond's intermediate oxidative addition rate balances coupling efficiency with cost-effectiveness for scale-up. Ideal for constructing biaryl systems and patent-described pesticidal isoxazolines.

Molecular Formula C7H6BrNO
Molecular Weight 200.035
CAS No. 34158-73-1; 40979-16-6
Cat. No. B2797691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzaldehyde oxime
CAS34158-73-1; 40979-16-6
Molecular FormulaC7H6BrNO
Molecular Weight200.035
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)Br
InChIInChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
InChIKeyUIIZGAXKZZRCBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzaldehyde Oxime (CAS 34158-73-1) for Research Procurement: Key Identifiers and Baseline Characteristics


4-Bromobenzaldehyde oxime (CAS 34158-73-1; also CAS 40979-16-6 for the (E)-isomer and CAS 25062-46-8 for the (Z)-isomer) is an aryl aldoxime derivative with molecular formula C₇H₆BrNO and molecular weight 200.03 g/mol . The compound exists as a solid at 20°C, with commercial material typically supplied as a mixture of (E)- and (Z)-stereoisomers unless specified otherwise . The molecule contains two chemically distinct reactive sites: a bromine atom at the para position (available for cross-coupling reactions) and an oxime group (C=N-OH) (serving as a precursor to nitriles, amines, or heterocycles via dehydration, reduction, or cyclization) . The reported melting point range for the mixed-isomer commercial product is 106–110°C (experimental, ethanol/ligroine recrystallization), with pure single-isomer preparations showing distinct thermal behavior: the (E)-isomer melts at approximately 114°C, while the (Z)-isomer (syn-configuration) melts at 95–97°C .

4-Bromobenzaldehyde Oxime vs. Analogs: Why Simple Substitution Is Not Advisable Without Verification


While benzaldehyde oximes share a common functional group backbone, substitution at the para position introduces quantifiable differences in physicochemical properties and reactivity profiles that preclude simple interchange. The presence of the bromine atom in 4-bromobenzaldehyde oxime increases the computed XLogP3 value to 2.7 (versus approximately 1.4 for unsubstituted benzaldehyde oxime) [1], alters electrophilicity of the aromatic ring, and provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) that is entirely absent in non-halogenated analogs [2]. Furthermore, the E/Z stereoisomeric composition—which can be manipulated thermally or photochemically—varies across commercial sources and synthetic batches, affecting crystallization behavior, spectral properties, and stereospecific reaction outcomes (e.g., Beckmann rearrangement regioselectivity) [3]. Users substituting 4-chloro- or 4-fluoro-benzaldehyde oxime for the 4-bromo derivative must account for differences in leaving group ability (Br > Cl > F) and atomic radius (Br: 1.85 Å covalent radius vs. Cl: 1.75 Å), which directly impact reaction kinetics and crystal packing interactions [4].

4-Bromobenzaldehyde Oxime: Quantitative Differentiation Evidence for Scientific Selection


Melting Point Differentiation: 4-Br vs. 4-Cl vs. Unsubstituted Benzaldehyde Oxime

The melting point of 4-bromobenzaldehyde oxime (mixed E/Z isomers) is experimentally determined to be 106–110°C when recrystallized from ethanol/ligroine, increasing to 112–116°C (with a reported reference value of 114°C) for the purified (E)-isomer . In contrast, the unsubstituted benzaldehyde oxime melts at approximately 35°C, and the 4-chloro analog melts at 85–88°C [1]. The progressive increase in melting point (ΔTm: +71–79°C vs. unsubstituted; +18–22°C vs. 4-chloro) reflects the combined effects of increased molecular mass, enhanced polarizability from the bromine substituent, and stronger intermolecular interactions in the crystalline lattice [2].

analytical chemistry quality control material characterization

Lipophilicity (XLogP3) Comparison: 4-Br vs. Unsubstituted Benzaldehyde Oxime

The computed partition coefficient (XLogP3) for 4-bromobenzaldehyde oxime is 2.7, compared to approximately 1.4 for the unsubstituted benzaldehyde oxime (calculated using the same XLogP3 methodology) [1]. This ΔXLogP3 of +1.3 units corresponds to a predicted 20-fold increase in octanol/water partition coefficient, significantly altering the compound's behavior in reverse-phase chromatographic separations and its predicted membrane permeability in biological screening contexts [2].

medicinal chemistry ADME prediction chromatographic separation

Crystal Structure and Solid-State Packing: syn-4-Bromobenzaldehyde Oxime

Single-crystal X-ray diffraction analysis of syn-4-bromobenzaldehyde oxime (the (Z)-isomer) reveals a monoclinic crystal system with space group P2₁/c (No. 14) and unit cell parameters: a = 6.161(4) Å, b = 4.766(6) Å, c = 25.187(3) Å, β = 94.00(3)°, V = 737.8 ų, Z = 4, measured at T = 173 K [1]. The refinement converged to Rgt(F) = 0.027 and wRref(F²) = 0.072, indicating a high-quality structural determination suitable for reference in crystal engineering and polymorphism studies [2].

crystal engineering solid-state chemistry X-ray crystallography

Suzuki Coupling Compatibility: 4-Br Oxime as a Bifunctional Building Block

In a documented Suzuki-Miyaura coupling protocol, 4-bromobenzaldehyde oxime (0.25 g, 1.25 mmol) was reacted with 3-cyanophenyl boronic acid (0.28 g, 1.87 mmol) using tetrakis(triphenylphosphine)palladium(0) catalyst (0.07 g, 0.06 mmol) and sodium carbonate base (0.39 g, 3.75 mmol) in glyme/water at reflux for 3 hours [1]. The reaction proceeded to give the coupled biaryl oxime product, demonstrating that the oxime group remains intact under standard Suzuki conditions without requiring protection/deprotection steps [2].

cross-coupling Suzuki reaction bifunctional intermediates

Spectral Fingerprint: GC-MS and NMR Reference Data for Identity Verification

The (E)-isomer of 4-bromobenzaldehyde oxime has been characterized and deposited in spectral databases. Key identifiers include: InChIKey = UIIZGAXKZZRCBN-WEVVVXLNSA-N; canonical SMILES = C1=CC(=CC=C1C=NO)Br; isomeric SMILES = C1=CC(=CC=C1/C=N/O)Br . The Wiley SpectraBase entry (ID: G8YGVBidaKX) provides a verified mass spectrum with SPLASH identifier splash10-0pdi-9610000000-9d23889af960b03410dd, enabling unambiguous compound identification by GC-MS or LC-MS [1]. NMR spectra confirming the structure are available from commercial suppliers (e.g., TCI product B6593 includes NMR structure confirmation as part of certificate of analysis) .

analytical chemistry spectroscopy quality assurance

4-Bromobenzaldehyde Oxime: Validated Research and Industrial Application Scenarios


Bifunctional Building Block for Suzuki Coupling in Medicinal Chemistry

As demonstrated in patent literature, 4-bromobenzaldehyde oxime serves as a dual-handle intermediate for constructing biaryl systems via palladium-catalyzed Suzuki-Miyaura coupling while preserving the oxime group for subsequent functionalization [1]. This orthogonal reactivity enables modular synthesis of substituted benzonitriles (via oxime dehydration), benzylamines (via reduction), or isoxazoline-containing pharmacophores (via cycloaddition) without iterative protection/deprotection sequences. The intermediate oxidative addition rate of the C-Br bond (positioned between C-Cl and C-I in reactivity) provides a practical balance of coupling efficiency and cost for scale-up applications [2].

Precursor to Isoxazoline Agrochemical Intermediates

4-Bromobenzaldehyde oxime is explicitly claimed as a precursor in patent methods for preparing substituted isoxazoline compounds with pesticidal activity [1]. The compound undergoes 1,3-dipolar cycloaddition with appropriately substituted alkenes to generate the isoxazoline core—a scaffold of interest in both agrochemical and veterinary pharmaceutical development. The bromine substituent remains available for late-stage diversification or can be retained to modulate physicochemical properties (increased lipophilicity, XLogP3 = 2.7) relative to non-halogenated or fluoro-substituted analogs [2].

Crystal Engineering and Solid-State Materials Research

The syn-isomer (Z-configuration) of 4-bromobenzaldehyde oxime has been structurally characterized by single-crystal X-ray diffraction, providing validated unit cell parameters (monoclinic, P2₁/c, a = 6.161 Å, b = 4.766 Å, c = 25.187 Å, β = 94.00°) and confirming intermolecular hydrogen-bonding motifs [1]. The anti-isomer ((E)-configuration) crystal structure has also been independently determined [2]. These well-defined crystallographic data support studies in halogen bonding, crystal packing prediction, and the design of co-crystals where the bromine atom participates in directional non-covalent interactions distinct from those of chloro or fluoro analogs.

Analytical Reference Standard for Method Development

The compound's well-characterized physical properties—melting point 106–116°C depending on isomeric composition [1], predicted density 1.52±0.1 g/cm³ [2], and verified mass spectral fingerprint (SPLASH: splash10-0pdi-9610000000-9d23889af960b03410dd) [3]—make it suitable as a calibration standard or system suitability test compound for GC-MS, HPLC-UV, and differential scanning calorimetry (DSC) method development in analytical laboratories. The significantly higher melting point relative to benzaldehyde oxime (~35°C) facilitates handling and reduces volatilization losses during sample preparation.

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